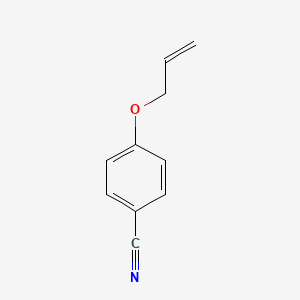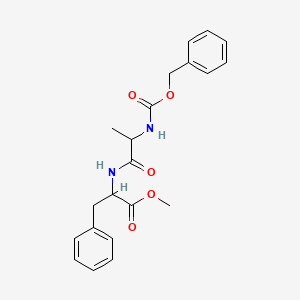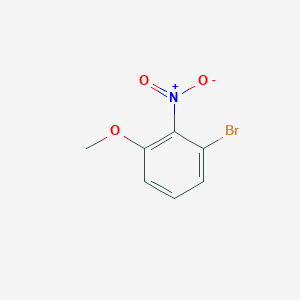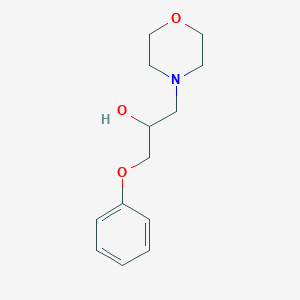
4-Terc-butilcicloheptanona
Descripción general
Descripción
4-Tert-butylcycloheptanone is an organic compound with the molecular formula C11H20O It is a ketone featuring a seven-membered cycloheptane ring with a tert-butyl group attached to the fourth carbon atom
Aplicaciones Científicas De Investigación
4-Tert-butylcycloheptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: Research into the biological activity of 4-tert-butylcycloheptanone and its derivatives is ongoing
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: 4-Tert-butylcycloheptanone is used in the production of fragrances and flavoring agents due to its pleasant odor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Tert-butylcycloheptanone can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base.
Industrial Production Methods: On an industrial scale, the production of 4-tert-butylcycloheptanone may involve catalytic hydrogenation of 4-tert-butylcycloheptene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions to achieve high yields.
Types of Reactions:
Oxidation: 4-Tert-butylcycloheptanone can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to 4-tert-butylcycloheptanol using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically occurs at room temperature in anhydrous solvents like tetrahydrofuran.
Substitution: The ketone group in 4-tert-butylcycloheptanone can participate in nucleophilic substitution reactions. For example, it can react with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: 4-Tert-butylcycloheptanol
Substitution: Tertiary alcohols
Mecanismo De Acción
The mechanism of action of 4-tert-butylcycloheptanone involves its interaction with various molecular targets. In reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, the compound is converted to carboxylic acids or esters through the addition of oxygen atoms. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
4-Tert-butylcyclohexanone: This compound has a six-membered ring instead of a seven-membered ring. It exhibits similar chemical reactivity but differs in its physical properties and applications.
Cycloheptanone: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-Tert-butylcyclopentanone: Features a five-membered ring, leading to different chemical behavior and reactivity compared to 4-tert-butylcycloheptanone.
Uniqueness: 4-Tert-butylcycloheptanone is unique due to its seven-membered ring structure combined with the bulky tert-butyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
4-tert-butylcycloheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFNNIMYIKGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295935 | |
| Record name | 4-tert-butylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-62-7 | |
| Record name | NSC106333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-butylcycloheptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different forms (keto vs. enol) observed in trichloromethyl-β-diketones?
A1: The research article [] investigates a series of trichloromethyl-β-diketones, including a derivative of 4-tert-butylcycloheptanone, namely 2-trichloroacetyl-4-tert-butylcycloheptanone. While 4-tert-butylcycloheptanone itself is not directly studied for its keto-enol tautomerism, the study found that the equilibrium between the keto and enol forms in these diketones is influenced by the substituents present. For instance, compounds with bulky substituents like tert-butyl groups on the cycloalkane ring (e.g., 2-trichloroacetyl-4-tert-butylcycloheptanone) were found to exist predominantly in the keto form. This information is valuable for understanding the reactivity and potential applications of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)








